molecular formula C27H25F4N3O2 B12396116 Smo-IN-3

Smo-IN-3

Cat. No.: B12396116
M. Wt: 499.5 g/mol
InChI Key: YHMNCGDXVJEIDT-UHFFFAOYSA-N
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Description

Smo-IN-3 is a potent inhibitor of the smoothened (SMO) protein, which plays a crucial role in the hedgehog (Hh) signaling pathway. This pathway is essential for various cellular processes, including embryonic development and tissue regeneration. This compound has shown significant potential in inhibiting the proliferation of human medulloblastoma cell lines, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Smo-IN-3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of anthranilamide derivatives, which are then subjected to various chemical reactions to yield the final product. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency and purity. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. The compound is usually produced in bulk quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

Smo-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

Smo-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Smo-IN-3 exerts its effects by inhibiting the smoothened (SMO) protein, a key component of the hedgehog (Hh) signaling pathway. By binding to SMO, this compound prevents the activation of downstream signaling molecules, ultimately leading to the suppression of cellular proliferation and tumor growth. The molecular targets and pathways involved include the inhibition of GLI transcription factors, which are crucial for the expression of genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Vismodegib: Another SMO inhibitor used in the treatment of basal cell carcinoma.

    Sonidegib: A SMO inhibitor with similar applications in cancer therapy.

    Cyclopamine: A naturally occurring SMO inhibitor with a different mechanism of action.

Uniqueness of Smo-IN-3

This compound is unique due to its high potency and specificity for the smoothened (SMO) protein. It has shown significant antiproliferative activity against human medulloblastoma cell lines, making it a valuable tool for cancer research. Additionally, its ability to inhibit the hedgehog signaling pathway at low concentrations sets it apart from other similar compounds .

Properties

Molecular Formula

C27H25F4N3O2

Molecular Weight

499.5 g/mol

IUPAC Name

N-[1-(2-anilinobenzoyl)piperidin-4-yl]-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C27H25F4N3O2/c1-33(25(35)21-12-11-18(28)17-23(21)27(29,30)31)20-13-15-34(16-14-20)26(36)22-9-5-6-10-24(22)32-19-7-3-2-4-8-19/h2-12,17,20,32H,13-16H2,1H3

InChI Key

YHMNCGDXVJEIDT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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